molecular formula C25H28O7 B1245633 2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one

2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one

Cat. No. B1245633
M. Wt: 440.5 g/mol
InChI Key: FMVFFMVMWVSZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one is a natural product found in Dorstenia mannii with data available.

Scientific Research Applications

Cytotoxic and Anticancer Properties

Studies have identified the cytotoxic properties of related 4-phenylcoumarin compounds against various human cancer cell lines, suggesting potential anticancer applications. For example, compounds isolated from Marila pluricostata leaves showed cytotoxicity against MCF-7, H-460, and SF-268 human cancer cell lines (López-Pérez et al., 2005). Additionally, new coumarins from Kielmeyera albopunctata demonstrated moderate cytotoxicity and activity against Trypanosoma cruzi (Scio et al., 2003).

Synthesis and Structural Analysis

Research on chromane derivatives, closely related to the queried compound, includes synthesis and conformational studies. For instance, the synthesis and structural analysis of chromane derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Ciolkowski et al., 2009).

Antioxidant Properties

Certain 4-hydroxycoumarin derivatives, similar in structure to the queried compound, have demonstrated significant antioxidant activities. This suggests potential applications in areas requiring antioxidant properties (Stanchev et al., 2009).

Pharmaceutical Synthesis

The synthesis of various pharmaceuticals, such as Warfarin analogues, involves the use of similar chromen-2-one derivatives. This indicates the potential of the compound for use in pharmaceutical synthesis (Alonzi et al., 2014).

Anti-Inflammatory Properties

Compounds structurally related to 2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one have shown significant anti-inflammatory properties, which could be explored for the compound as well (Patjana et al., 2019).

Antimicrobial Activity

Similar coumarin and dicoumarol derivatives have been investigated for their antimicrobial activities, suggesting the potential of the compound in antimicrobial applications (Regal et al., 2020).

properties

Product Name

2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C25H28O7/c1-12(2)5-7-14-22(29)21-18(28)11-19(13-6-8-16(26)17(27)9-13)31-24(21)15-10-20(25(3,4)30)32-23(14)15/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3

InChI Key

FMVFFMVMWVSZRC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C3=C1OC(C3)C(C)(C)O)OC(CC2=O)C4=CC(=C(C=C4)O)O)O)C

synonyms

dorsmanin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one

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